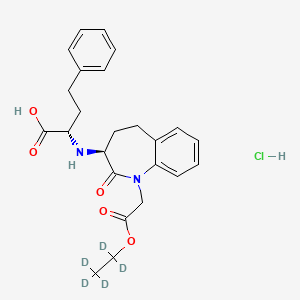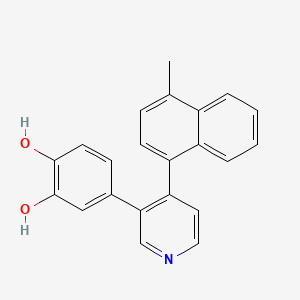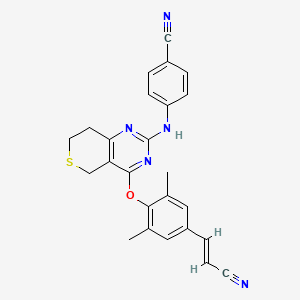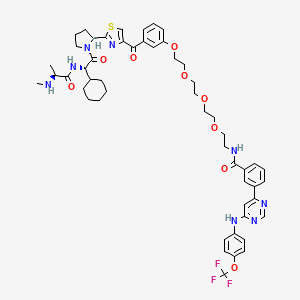
Benazeprilat ethyl ester-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benazeprilat ethyl ester-d5 (hydrochloride) is a deuterated derivative of benazeprilat, which is an active metabolite of benazepril. Benazepril is a medication used to treat high blood pressure (hypertension) and heart failure. The deuterated form, benazeprilat ethyl ester-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benazepril due to its stability and distinguishable mass spectrometric properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benazeprilat ethyl ester-d5 (hydrochloride) involves the esterification of benazeprilat with deuterated ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of benazeprilat ethyl ester-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
Benazeprilat ethyl ester-d5 (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form benazeprilat.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Benazeprilat is the major product formed.
Oxidation and Reduction: Various oxidized or reduced derivatives of benazeprilat ethyl ester-d5 (hydrochloride) can be formed.
科学研究应用
Benazeprilat ethyl ester-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of benazepril.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to hypertension and cardiovascular diseases
作用机制
Benazeprilat ethyl ester-d5 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. The molecular targets include ACE, and the pathways involved are the renin-angiotensin-aldosterone system (RAAS) .
相似化合物的比较
Similar Compounds
Benazepril: The parent compound, used as an antihypertensive agent.
Enalapril: Another ACE inhibitor with similar uses.
Lisinopril: A non-esterified ACE inhibitor.
Ramipril: An ACE inhibitor with a similar mechanism of action
Uniqueness
Benazeprilat ethyl ester-d5 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for precise mass spectrometric analysis. This makes it particularly valuable in pharmacokinetic and metabolic studies .
属性
分子式 |
C24H29ClN2O5 |
|---|---|
分子量 |
466.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(3S)-2-oxo-1-[2-oxo-2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-22(27)16-26-21-11-7-6-10-18(21)13-15-19(23(26)28)25-20(24(29)30)14-12-17-8-4-3-5-9-17;/h3-11,19-20,25H,2,12-16H2,1H3,(H,29,30);1H/t19-,20-;/m0./s1/i1D3,2D2; |
InChI 键 |
DQRANTRQJFEOTK-BHUXBRNQSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
规范 SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















